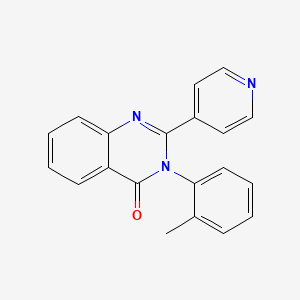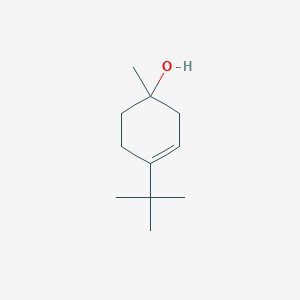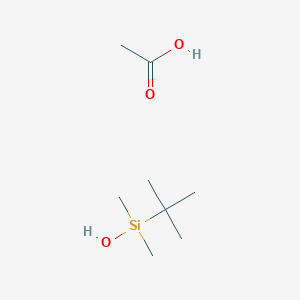![molecular formula C15H30O2Sn2 B14667588 Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane CAS No. 42414-63-1](/img/structure/B14667588.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
Vorbereitungsmethoden
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane typically involves the reaction of triethylstannyl derivatives with propargyl compounds. One common method includes the use of triethylstannyl chloride and propargyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the triethylstannyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane can be compared with other organotin compounds such as:
Triethylstannyl chloride: A precursor in the synthesis of various organotin compounds.
Triethylstannyl acetate: Used in organic synthesis and as a catalyst.
Triethylstannyl bromide: Another organotin compound with similar reactivity but different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
42414-63-1 |
|---|---|
Molekularformel |
C15H30O2Sn2 |
Molekulargewicht |
479.8 g/mol |
IUPAC-Name |
triethylstannyl 3-triethylstannylprop-2-ynoate |
InChI |
InChI=1S/C3HO2.6C2H5.2Sn/c1-2-3(4)5;6*1-2;;/h(H,4,5);6*1H2,2H3;;/q;;;;;;;;+1/p-1 |
InChI-Schlüssel |
NDUBLMAUVAHTFC-UHFFFAOYSA-M |
Kanonische SMILES |
CC[Sn](CC)(CC)C#CC(=O)O[Sn](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)










![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


